P,P'-dde

描述

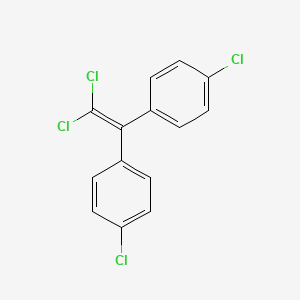

Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNVFOCBFJOQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl4 | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020374 | |

| Record name | p,p'-DDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P,p'-dde appears as white crystalline solid or white powder. (NTP, 1992), White solid; [HSDB] | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

601.7 °F at 760 mmHg (NTP, 1992) | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), Soluble in fat and most organic solvents, In water, 0.065 mg/L at 24 °C, In water, 0.04 mg/L at 25 °C | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000006 [mmHg], 6.0X10-6 mm Hg at 25 °C | |

| Record name | DDE | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline solid | |

CAS No. |

72-55-9, 68679-99-2 | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p,p′-DDE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DDE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-DDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(2,2-dichloroethenylidene)bis[chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p,p'-DDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(dichlorovinylidene)bis[chlorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-bis(p-chlorophenyl)-1,1-dichloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M7FS82U08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 to 194 °F (NTP, 1992), 89 °C | |

| Record name | P,P'-DDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is a persistent organochlorine compound and a major metabolite of the insecticide p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT). Due to its environmental persistence and potential for bioaccumulation, the synthesis of pure this compound is crucial for toxicological studies, the development of analytical standards, and research into its biological effects. This guide provides detailed technical information on the laboratory synthesis of this compound from p,p'-DDT and subsequent purification methods to obtain a high-purity product.

Synthesis of this compound via Dehydrochlorination of p,p'-DDT

The primary method for synthesizing this compound is through the dehydrochlorination of p,p'-DDT. This reaction involves the elimination of a molecule of hydrogen chloride (HCl) from the p,p'-DDT structure, resulting in the formation of a double bond.[1] A common and effective method for this transformation in a laboratory setting utilizes a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent.

Reaction Scheme

The overall chemical reaction is as follows:

A visual representation of the synthesis workflow is provided below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Dehydrochlorination using Alcoholic Potassium Hydroxide

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

p,p'-Dichlorodiphenyltrichloroethane (p,p'-DDT)

-

Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Distilled water

-

Diethyl ether or hexane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Dissolution of Reactant: In a round-bottom flask, dissolve a known quantity of p,p'-DDT in ethanol. The amount of ethanol should be sufficient to fully dissolve the DDT upon gentle heating.

-

Preparation of Base: Prepare a solution of potassium hydroxide in ethanol (alcoholic KOH). A molar excess of KOH is typically used to ensure complete reaction.

-

Reaction: Add the alcoholic KOH solution to the DDT solution in the round-bottom flask. Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is generally complete within a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess base with a dilute acid (e.g., 1 M HCl), monitoring the pH.

-

Transfer the mixture to a separatory funnel and add distilled water and an organic solvent immiscible with water, such as diethyl ether or hexane.

-

Shake the funnel vigorously to extract the this compound into the organic layer. Allow the layers to separate.

-

Collect the organic layer and wash it sequentially with distilled water and then with a saturated sodium chloride solution (brine).

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Isolation of Crude Product: Remove the organic solvent using a rotary evaporator to obtain the crude this compound as a solid residue.

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting material and other byproducts. Therefore, purification is a critical step to obtain a high-purity sample suitable for research and as an analytical standard. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.

Method 1: Purification by Recrystallization

Recrystallization is a technique used to purify crystalline compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving the impurities in the solution.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to maximize the yield.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and crystals will form. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven.

Method 2: Purification by Column Chromatography

Column chromatography is a versatile technique used to separate individual chemical compounds from mixtures. The separation is based on the differential adsorption of compounds to a stationary phase while a mobile phase moves through it.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase or a slightly more polar solvent like dichloromethane) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a non-polar solvent system, such as pure hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate (e.g., 99:1 hexane:ethyl acetate). The polarity of the eluent can be gradually increased if necessary to elute the desired compound.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

-

Isolation of Pure Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

The Endocrine Disrupting Mechanisms of p,p'-DDE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), the persistent metabolite of the organochlorine insecticide dichlorodiphenyltrichloroethane (DDT), is a widespread environmental contaminant with well-documented endocrine-disrupting properties.[1][2][3][4][5] Its impact on wildlife and human health has been a subject of intense research, revealing a complex and multifaceted mechanism of action. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its endocrine-disrupting effects, with a focus on its anti-androgenic activity and its interference with thyroid hormone homeostasis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in toxicology, endocrinology, and related fields.

Core Mechanisms of Action

The primary and most well-established endocrine-disrupting effect of this compound is its antagonism of the androgen receptor (AR). However, its actions extend to other hormonal systems, including the thyroid and, to a lesser extent, the estrogenic pathways.

Androgen Receptor Antagonism

This compound is a potent antagonist of the androgen receptor. It competitively inhibits the binding of androgens to the AR, thereby preventing the receptor from carrying out its normal biological functions, which are crucial for the development and maintenance of the male phenotype. This inhibition of androgen-induced transcriptional activity is a key mechanism behind the observed abnormalities in male sexual development in wildlife and laboratory animals exposed to this compound.

The antagonistic action of this compound on the androgen receptor has been demonstrated to lead to a range of adverse effects on the male reproductive system, including reduced anogenital distance at birth, delayed puberty, and decreased weights of androgen-dependent tissues such as the seminal vesicles and prostate.

The following diagram illustrates the mechanism of this compound as an androgen receptor antagonist.

Disruption of Thyroid Hormone Homeostasis

This compound has been shown to interfere with the homeostasis of thyroid hormones. Studies in rats have demonstrated that exposure to this compound can lead to a significant reduction in serum levels of total thyroxine (TT4) and free thyroxine (FT4). The proposed mechanisms for this disruption are multifaceted and include:

-

Decreased Transthyretin (TTR) Levels: this compound exposure has been associated with a decline in serum transthyretin, a protein responsible for transporting thyroid hormones in the blood.

-

Induction of Hepatic Enzymes: The compound can upregulate the expression of hepatic enzymes such as CYP1A1, CYP2B1, and UDPGTs. These enzymes are involved in the metabolism and clearance of thyroid hormones, and their induction could lead to lower circulating hormone levels.

-

Alteration of Thyroid Hormone Receptor Expression: this compound has been observed to elevate the mRNA expression of thyroid hormone receptors (TRα1 and TRβ1) in the hypothalamus.

In zebrafish larvae, this compound exposure resulted in lowered whole-body total T4 and T3 levels, which was associated with the upregulation of dio2 and downregulation of ugt1ab gene expression.

The following diagram illustrates the proposed mechanisms by which this compound disrupts thyroid hormone homeostasis.

References

- 1. Persistent DDT metabolite this compound is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound disturbs the homeostasis of thyroid hormones via thyroid hormone receptors, transthyretin, and hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p,p'-Dichlordiphenyldichloroethylene (this compound) can elicit antiandrogenic and estrogenic modes of action in the amphibian Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dichlorodiphenyldichloroethylene - Wikipedia [en.wikipedia.org]

The Environmental Fate and Transport of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Despite the widespread ban of DDT in many countries for decades, the environmental persistence, lipophilicity, and bioaccumulative potential of this compound continue to pose significant environmental and human health concerns. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its physicochemical properties, degradation pathways, and partitioning behavior in various environmental compartments. This document synthesizes quantitative data from numerous studies, outlines key experimental methodologies, and presents visual representations of its environmental pathways to serve as a critical resource for researchers, environmental scientists, and professionals in drug development who may encounter this persistent organic pollutant in their work.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely dictated by its physicochemical properties. It is a white, crystalline solid at room temperature.[1] Its low water solubility and high octanol-water partition coefficient (Kow) are indicative of its strong tendency to partition into fatty tissues of organisms and adsorb to organic matter in soil and sediment.[2] The vapor pressure of this compound suggests that it can exist in both the vapor and particulate phases in the atmosphere, facilitating its long-range transport.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₈Cl₄ | [1] |

| Molecular Weight | 318.03 g/mol | [1] |

| Water Solubility | 0.12 mg/L | |

| Vapor Pressure | 9.7 x 10⁻⁷ Pa at 30°C | |

| Octanol-Water Partition Coefficient (log Kow) | 6.51 | |

| Organic Carbon-Water Partition Coefficient (log Koc) | 4.7 | |

| Henry's Law Constant | 2.1 x 10⁻⁵ atm·m³/mol |

Environmental Degradation of this compound

This compound is highly resistant to degradation, contributing to its persistence in the environment. However, it can be slowly transformed through biotic and abiotic processes.

Biodegradation

Aerobic degradation of this compound is a slow process. While complete mineralization to CO₂ by pure cultures is rare, some microorganisms can co-metabolize this compound in the presence of other carbon sources. For instance, bacteria such as Pseudomonas sp., Alcaligenes sp., and Terrabacter sp. grown on biphenyl have shown the ability to degrade this compound. The proposed aerobic degradation pathways, although not fully verified, are believed to involve dioxygenase enzymes, leading to the formation of chlorinated benzoic acids.

Anaerobic degradation of this compound is a more significant transformation pathway in anoxic environments like flooded soils and sediments. Under methanogenic and sulfidogenic conditions, this compound undergoes reductive dechlorination to form 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU). Further degradation of DDMU can occur, leading to other metabolites. The transformation rates under anaerobic conditions are generally faster than aerobic degradation.

Abiotic Degradation

This compound can undergo direct photolysis in the presence of sunlight, particularly in aquatic environments and on soil surfaces. This process involves the absorption of UV radiation, leading to the isomerization of this compound and the formation of various photoproducts, including corresponding benzophenones and 1,1-diaryl-2-chloroethylenes. The half-life of this compound due to direct photolysis in water can be as short as one day in the summer.

Environmental Transport and Partitioning

The movement and distribution of this compound in the environment are governed by its physicochemical properties, leading to its presence in soil, water, air, and biota.

Soil

Due to its high organic carbon-water partition coefficient (Koc), this compound strongly adsorbs to the organic matter in soil and sediments. This strong sorption limits its mobility and leaching into groundwater. However, soil erosion and runoff can transport this compound-contaminated soil particles into aquatic ecosystems. The persistence of this compound in soil is highly variable, with reported half-lives ranging from 151 to 271 days in tropical regions to as long as 837 to 6,087 days in temperate regions. In some acidic soils, the half-life can exceed 672 days.

Water

In aquatic systems, this compound is predominantly found adsorbed to suspended solids and sediments due to its low water solubility and high hydrophobicity. Volatilization from water surfaces can be an important fate process, although this is attenuated by adsorption to particulate matter.

Air

This compound can enter the atmosphere through volatilization from contaminated soil and water surfaces. In the atmosphere, it can exist in the vapor phase or adsorbed to particulate matter. This allows for long-range atmospheric transport, leading to its deposition in remote regions far from its original source. The estimated atmospheric half-life of vapor-phase this compound due to reaction with hydroxyl radicals is about 1.4 to 2 days.

Biota (Bioaccumulation and Biomagnification)

The lipophilic nature of this compound (high log Kow) leads to its significant bioaccumulation in the fatty tissues of organisms. Measured bioconcentration factor (BCF) values in fish are high, ranging from 27,500 to 81,000, indicating a high potential for accumulation from the surrounding water. As this compound moves up the food chain, its concentration increases at each trophic level, a process known as biomagnification. This results in the highest concentrations being found in top predators.

Quantitative Data Summary

| Parameter | Medium | Value/Range | Conditions | Reference(s) |

| Half-life (t½) | Soil (Tropical) | 151 - 271 days | Field studies in 13 countries | |

| Soil (Temperate) | 837 - 6,087 days | Field studies | ||

| Soil (Acidic, pH 4.5) | >672 days | Field study | ||

| Water (Photolysis) | 1 day (summer) - 6 days (winter) | Direct sunlight, 40°N latitude | ||

| Air (Vapor phase) | 1.4 - 2 days | Reaction with hydroxyl radicals | ||

| Bioconcentration Factor (BCF) | Fish | 27,500 - 81,000 | Laboratory studies | |

| Organic Carbon-Water Partition Coefficient (log Koc) | Soil/Sediment | 4.7 | ||

| Octanol-Water Partition Coefficient (log Kow) | 6.51 |

Experimental Protocols

Soil Sorption (Kd/Koc) Determination (Batch Equilibrium Method - OECD 106)

The soil sorption coefficient (Kd), which describes the partitioning of a substance between soil/sediment and water, is a critical parameter for assessing the mobility of this compound. The batch equilibrium method is a widely used protocol.

-

Preparation of Materials: A series of soil samples with varying organic carbon content are air-dried and sieved. A stock solution of this compound in a suitable solvent (e.g., methanol) is prepared. The aqueous solution is typically 0.01 M CaCl₂ to maintain a constant ionic strength.

-

Sorption Experiment: Known masses of soil are placed in centrifuge tubes. A specific volume of the aqueous this compound solution of known concentration is added to each tube to achieve a desired soil-to-solution ratio (e.g., 1:5 or 1:10).

-

Equilibration: The tubes are agitated on a shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The tubes are centrifuged at high speed to separate the solid and aqueous phases.

-

Analysis: The concentration of this compound remaining in the supernatant (aqueous phase) is determined using an appropriate analytical method such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations. The Kd is then calculated as the ratio of the concentration of this compound in the soil (mg/kg) to the concentration in the water (mg/L) at equilibrium. The Koc is derived by normalizing the Kd value to the fraction of organic carbon in the soil (Koc = Kd / foc).

Biodegradation in Soil/Sediment Slurries

-

Microcosm Setup: Soil or sediment is mixed with a mineral salts medium to create a slurry in a sealed flask.

-

Spiking: The slurry is spiked with a known concentration of this compound.

-

Incubation: The flasks are incubated under controlled conditions (temperature, light, and oxygen levels - aerobic or anaerobic). For anaerobic studies, the headspace is purged with an inert gas like nitrogen.

-

Sampling: At regular intervals, subsamples of the slurry are taken for analysis.

-

Extraction and Analysis: The samples are extracted with an organic solvent, and the concentration of this compound and its metabolites are quantified using GC-MS or a similar technique. The degradation rate and half-life are then calculated.

Bioconcentration Factor (BCF) in Fish (OECD 305)

-

Acclimation: Fish of a suitable species are acclimated to laboratory conditions in a flow-through system.

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of this compound in the water for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.

-

Depuration Phase: The fish are transferred to clean, this compound-free water. Fish tissue samples continue to be collected at intervals to measure the rate of elimination.

-

Analysis: The concentration of this compound in the water and fish tissue is measured.

-

Calculation: The BCF can be calculated as the ratio of the concentration of this compound in the fish tissue to the concentration in the water at steady-state. Alternatively, a kinetic BCF can be calculated from the uptake and depuration rate constants.

Mandatory Visualizations

Caption: Environmental transport and partitioning of this compound.

Caption: Degradation pathways of this compound.

Conclusion

This compound remains a significant environmental contaminant due to its high persistence, lipophilicity, and potential for long-range transport and bioaccumulation. Understanding its environmental fate and transport is crucial for assessing its risks to ecosystems and human health. This guide provides a consolidated resource of its physicochemical properties, degradation pathways, and partitioning behavior, supported by quantitative data and experimental methodologies. The continued study of this compound's environmental dynamics is essential for developing effective remediation strategies and for informing public health policies.

References

p,p'-DDE Bioaccumulation in Aquatic Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyldichloroethylene (p,p'-DDE), the primary and most persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT), continues to be a significant environmental contaminant of concern.[1][2] Despite the widespread ban on DDT usage in many countries for decades, its legacy persists in aquatic ecosystems worldwide. Due to its lipophilic nature and resistance to degradation, this compound readily bioaccumulates in organisms and biomagnifies through aquatic food webs, posing a considerable threat to wildlife and potentially to human health.[3][4] This technical guide provides an in-depth overview of the bioaccumulation of this compound in aquatic environments, focusing on quantitative data, experimental methodologies, and the core signaling pathways affected.

Data Presentation: this compound Concentrations in Aquatic Ecosystems

The following tables summarize quantitative data on this compound concentrations reported in various components of aquatic ecosystems. These values highlight the extent of contamination and the process of biomagnification.

Table 1: this compound Concentrations in Water and Sediment

| Matrix | Location | Concentration | Reference |

| Surface Water | Various U.S. Rivers | Not typically detected above MRLs | [5] |

| Sediment | Newark Bay, New Jersey, USA | Up to 163.0 µg/kg | |

| Sediment | Lake Maggiore, Italy | - | |

| Sediment | Quantico Embayment, Potomac River, USA | Median DDD/DDE ratio of 3.5 |

Table 2: this compound Bioaccumulation in Aquatic Biota

| Trophic Level | Organism | Location | Concentration (ng/g wet weight, unless specified) | Reference |

| Plankton | - | Lake Michigan, USA | 40 (whole-body basis, mg/kg) | |

| Invertebrates | Amphipods | Lake Michigan, USA | 300 (whole-body basis, mg/kg) | |

| Fish | Various Species | Lake Ziway, Ethiopia | 0.22 - 7.7 | |

| Fish | Antarctic Organisms | Antarctica | 0.52 ± 0.18 - 11.36 ± 5.3 | |

| Fish | Sub-Arctic Organisms | Sub-Arctic | 0.27 ± 0.35 - 5.46 ± 1.73 | |

| Fish | Chinese anchovy | Liaodong Bay, China | 223 ± 42 (total DDT isomers) | |

| Fish | Japanese Spanish mackerel | Liaodong Bay, China | 242 ± 70 (total DDT isomers) | |

| Fish | Landlocked shad | Lake Maggiore, Italy | 1.69 ± 0.71 (mg/kg lipids) | |

| Fish | Whitefish | Lake Maggiore, Italy | 1.06 ± 0.41 (mg/kg lipids) | |

| Fish-eating Birds | - | - | 24,000 (whole-body basis, mg/kg) | |

| Marine Mammals | Female Sea Lions | California Channel Islands, USA | - |

Experimental Protocols

Accurate quantification of this compound in environmental matrices is crucial for assessing bioaccumulation. The following sections detail the typical methodologies employed in such studies.

Sample Collection and Preparation

Biota (Fish Tissue):

-

Collect fish samples from the target aquatic environment.

-

On ice, transport samples to the laboratory.

-

Create a homogenous tissue sample by grinding the edible portion (fillet) or whole body, depending on the study's objective.

-

To prevent cross-contamination, all equipment should be thoroughly cleaned with soap and water and rinsed with a suitable solvent (e.g., hexane) between samples.

-

A subsample of the homogenate is taken for analysis.

Sediment:

-

Collect sediment samples using appropriate equipment (e.g., grab sampler, core sampler).

-

Homogenize the sediment sample thoroughly.

-

A subsample is taken for this compound analysis, while another is used to determine the dry weight by oven-drying at a specific temperature until a constant weight is achieved.

Extraction

Biota (Fish Tissue) - Soxhlet Extraction (based on EPA Method 1699):

-

A known weight of homogenized tissue (e.g., 10 g) is mixed with anhydrous sodium sulfate to remove moisture.

-

The mixture is placed in a Soxhlet extraction thimble.

-

The sample is extracted with a suitable solvent, such as methylene chloride, for 18-24 hours in a Soxhlet apparatus.

-

The resulting extract is then concentrated.

Sediment - Ultrasonic or Soxhlet Extraction (based on EPA Method 3500C):

-

A known weight of the sediment sample is mixed with a drying agent like anhydrous sodium sulfate.

-

Ultrasonic Extraction: The sample is placed in a beaker with a suitable solvent (e.g., acetone/hexane mixture) and subjected to ultrasonic vibration for a specified period.

-

Soxhlet Extraction: The sample is placed in an extraction thimble and extracted with a suitable solvent in a Soxhlet apparatus for several hours.

-

The solvent extract is collected for cleanup.

Cleanup

The crude extracts from both biota and sediment samples contain lipids and other co-extracted substances that can interfere with the analysis. Cleanup procedures are therefore essential.

Gel Permeation Chromatography (GPC): This technique is commonly used to remove lipids from biota extracts. The extract is passed through a column packed with a porous gel. Larger molecules (lipids) are eluted first, while the smaller pesticide molecules are retained longer and collected in a separate fraction.

Solid-Phase Extraction (SPE): SPE cartridges containing materials like Florisil, silica gel, or alumina are used to separate this compound from other interfering compounds. The extract is passed through the cartridge, and different solvent mixtures are used to elute the fractions containing the target analytes.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used technique for the analysis of this compound.

-

Injection: A small volume of the cleaned-up extract is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the different compounds in the mixture based on their boiling points and affinities for the stationary phase.

-

Detection: As the separated compounds exit the column, they enter the mass spectrometer. The molecules are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.

Mandatory Visualization

Experimental Workflow for this compound Analysis

Caption: Generalized workflow for the analysis of this compound in environmental samples.

Signaling Pathway: Androgen Receptor Disruption by this compound

This compound is a well-documented endocrine disruptor that primarily functions as an antagonist to the androgen receptor (AR). This interference can lead to adverse effects on the reproductive health of aquatic organisms.

Caption: this compound antagonism of the androgen receptor signaling pathway.

Signaling Pathway: Potential Effect on Calcium Signaling

Some studies suggest that DDT and its metabolites may also affect calcium signaling pathways, which are crucial for numerous cellular processes, including muscle contraction and neurotransmission.

Caption: Postulated mechanism of this compound interference with calcium signaling.

Conclusion

The persistence and bioaccumulative nature of this compound ensure that it will remain a significant environmental concern in aquatic ecosystems for the foreseeable future. Understanding its distribution, the methodologies for its detection, and its mechanisms of toxicity are paramount for assessing the risks it poses to wildlife and for developing effective remediation and management strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working to address the challenges posed by this legacy contaminant.

References

- 1. Disruption of androgen receptor signaling in males by environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. epa.gov [epa.gov]

Toxicological Profile of p,p'-DDE in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature and resistance to degradation, this compound bioaccumulates in fatty tissues and biomagnifies through the food chain, leading to widespread and persistent environmental contamination.[1] Although DDT has been banned in many countries for decades, concerns regarding the long-term health effects of this compound exposure in mammals, including humans, remain. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammals, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of this compound in various mammalian species.

Table 1: Acute Toxicity of this compound

| Species | Strain | Sex | Route of Administration | LD50 (mg/kg bw) | Reference |

| Rat | Sherman | Male | Oral | 880 | [2] |

| Rat | Sherman | Female | Oral | 1,240 | [2] |

| Mouse | - | - | Oral | 700 | [3] |

Table 2: Chronic Toxicity of this compound (78-Week Dietary Exposure)

| Species | Strain | Sex | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects at LOAEL | Reference |

| Rat | Osborne-Mendel | Male | - | 19 | Hepatotoxicity | |

| Rat | Osborne-Mendel | Female | - | 19 | Decreased body weight gain, increased mortality | |

| Mouse | B6C3F1 | Male | - | ~18.5 | Hepatocellular carcinomas | |

| Mouse | B6C3F1 | Female | - | ~32.75 | Hepatocellular carcinomas, increased mortality |

Table 3: Reproductive and Developmental Toxicity of this compound

| Species | Strain | Exposure Window | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects at LOAEL | Reference |

| Rat | - | Gestation Days 14-18 | - | 100 | Reduced anogenital distance in male pups | |

| Rat | - | Weanling (25-57 days old) | - | 100 | Delayed puberty in males | |

| Mouse | C57BL/6J | Gestational Day 11.5 - Postnatal Day 5 | - | 1.31 | Thermogenic impairment in adult female offspring |

Experimental Protocols

This section details the methodologies of key studies that have been instrumental in defining the toxicological profile of this compound.

NCI Carcinogenesis Bioassay of this compound (NCI-CG-TR-131)

This landmark study provided crucial evidence for the carcinogenicity of this compound in mice.

-

Test Animals: Osborne-Mendel rats and B6C3F1 mice.

-

Groups: 50 male and 50 female animals of each species per dose group. A control group of 20 animals of each sex and species was also included.

-

Test Substance Administration: this compound was administered in the feed.

-

Dose Levels (Time-Weighted Average):

-

Rats (Male): Low - 437 ppm; High - 839 ppm.

-

Rats (Female): Low - 242 ppm; High - 462 ppm.

-

Mice (Male and Female): Low - 148 ppm; High - 261 ppm.

-

-

Duration: 78-week dosing period followed by an observation period of up to 35 weeks for rats and 15 weeks for mice.

-

Observations: Animals were weighed regularly, and clinical signs of toxicity were recorded. At the end of the study, all animals underwent a complete necropsy, and tissues were collected for histopathological examination.

-

Key Findings: The study concluded that this compound was carcinogenic in B6C3F1 mice, causing hepatocellular carcinomas in both sexes. In Osborne-Mendel rats, this compound was found to be hepatotoxic but did not provide conclusive evidence of carcinogenicity under the conditions of the bioassay.

Developmental Neurotoxicity Study in Mice

This type of study investigates the effects of this compound exposure during critical periods of brain development.

-

Test Animals: Pregnant C57BL/6J mice.

-

Test Substance Administration: this compound (1.31 mg/kg) was administered by oral gavage.

-

Exposure Period: Gestational day 11.5 to postnatal day 5.

-

Offspring Evaluation:

-

Longitudinal Body Temperature: Recorded in male and female offspring.

-

Metabolic Parameters: Measured in adult female offspring via indirect calorimetry.

-

Neurochemical and Immunohistochemical Analyses: Conducted on sympathetic neurons innervating brown adipose tissue (BAT).

-

-

Key Findings: Perinatal exposure to this compound resulted in persistent thermogenic impairment in adult female mice, suggesting an impact on the sympathetic regulation of BAT thermogenesis.

Mechanisms of Toxicity and Signaling Pathways

This compound exerts its toxic effects through multiple mechanisms, with endocrine disruption and hepatotoxicity being the most well-characterized.

Endocrine Disruption: Anti-Androgenic Activity

This compound is a potent antagonist of the androgen receptor (AR). This anti-androgenic activity is a key mechanism underlying its reproductive and developmental toxicity in males.

Caption: this compound competitively inhibits androgen binding to the androgen receptor, disrupting normal male development.

Hepatotoxicity

The liver is a primary target organ for this compound toxicity. Chronic exposure can lead to hepatomegaly, hepatic enzyme induction, and the development of liver tumors in rodents.

Caption: this compound induces hepatotoxicity through CAR activation, leading to oxidative stress and tumor promotion.

Other Toxicological Effects

Neurotoxicity

This compound is a known neurotoxicant. The primary mechanism of neurotoxicity is believed to be the interference with voltage-gated sodium channels in neurons, leading to prolonged channel opening and a state of hyperexcitability. Developmental exposure to this compound has been associated with impaired psychomotor development in infants.

Immunotoxicity

Evidence suggests that this compound can modulate the immune system. Studies in humans have shown associations between this compound levels and alterations in immune markers. However, the clinical significance of these findings is still under investigation.

Conclusion

This compound is a persistent environmental contaminant with a well-documented toxicological profile in mammals. Its ability to act as an anti-androgenic endocrine disruptor and a hepatotoxicant, particularly its carcinogenicity in mice, are of significant concern. The detailed quantitative data and experimental protocols provided in this guide serve as a critical resource for researchers and professionals involved in risk assessment and the development of strategies to mitigate the health impacts of this compound exposure. Further research is warranted to fully elucidate the complex signaling pathways involved in its toxicity and to better understand its long-term effects on human health.

References

Degradation Pathways of p,p'-DDE in Soil and Sediment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide p,p'-dichlorodiphenyltrichloroethane (DDT), is a widespread environmental contaminant frequently detected in soil and sediment. Due to its lipophilic nature and resistance to breakdown, this compound bioaccumulates in food chains, posing significant ecological and human health risks. Understanding the degradation pathways of this recalcitrant compound is crucial for developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the aerobic and anaerobic degradation pathways of this compound in soil and sediment, detailing key intermediates, microbial players, and the experimental protocols used to elucidate these processes.

Aerobic Degradation of this compound

Under aerobic conditions, the degradation of this compound is generally a slow process and often occurs through co-metabolism, where microorganisms do not use the contaminant as a primary carbon source.[1] The initial steps typically involve the action of oxygenase enzymes, leading to the hydroxylation of the aromatic rings and subsequent ring cleavage.

Several bacterial and fungal species have been identified to mediate the aerobic degradation of this compound. Bacteria such as Pseudomonas sp., Alcaligenes sp., and Terrabacter sp. have shown the ability to co-metabolize this compound, often when grown on biphenyl.[1] The white-rot fungus Phanerochaete chrysosporium utilizes its non-specific extracellular ligninolytic enzymes, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), to oxidize this compound.[2]

A proposed aerobic degradation pathway for this compound involves the following key steps:

-

Dioxygenase Attack: The degradation is often initiated by a dioxygenase enzyme, which incorporates two hydroxyl groups into one of the aromatic rings, forming a cis-dihydrodiol.

-

Dehydrogenation: The cis-dihydrodiol is then dehydrogenated to form the corresponding catechol.

-

Ring Cleavage: The catechol intermediate undergoes meta- or ortho-cleavage, breaking the aromatic ring.

-

Further Metabolism: The resulting aliphatic acids are further metabolized through central metabolic pathways, potentially leading to mineralization to CO2, although complete mineralization is rarely observed.[1]

Another identified metabolite in some aerobic pathways is 4,4'-dichlorobenzophenone (DBP).[3]

References

The Endocrine Disruptor Within: A Technical Guide to p,p'-DDE, the Persistent Metabolite of DDT

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine pesticide once lauded for its efficacy in combating insect-borne diseases like malaria and typhus. However, its widespread use led to significant environmental persistence and bioaccumulation, raising concerns about its long-term toxicological effects. A primary product of DDT's metabolic breakdown is 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene, commonly known as p,p'-DDE. This metabolite is notably more persistent than its parent compound and is ubiquitously found in the environment, wildlife, and human tissues.[1][2] This guide provides a comprehensive technical overview of the role of this compound, focusing on its formation, mechanisms of toxicity, and the experimental methodologies used to elucidate its effects.

Formation and Persistence of this compound

This compound is formed from p,p'-DDT through the process of dehydrochlorination, which involves the removal of a hydrogen and a chlorine atom from adjacent carbons in the DDT molecule.[3] This conversion can occur both environmentally through microbial action and metabolically within organisms.[2][4] The remarkable stability of this compound contributes to its long half-life in the environment and its propensity to bioaccumulate in fatty tissues of organisms, leading to biomagnification up the food chain.

Metabolic Pathway of DDT to this compound

The primary metabolic pathway for the formation of this compound from p,p'-DDT is a dehydrochlorination reaction. While p,p'-DDT can also be reductively dechlorinated to p,p'-DDD, the formation of this compound is a significant and environmentally relevant pathway.

Caption: Metabolic conversion of p,p'-DDT to its primary metabolites, this compound and p,p'-DDD.

Mechanisms of Action

This compound is a well-documented endocrine-disrupting chemical (EDC), with its most prominent effect being the antagonism of the androgen receptor (AR). This antiandrogenic activity can lead to adverse effects on male reproductive development and function. Beyond its impact on the androgen signaling pathway, this compound has been shown to affect other cellular processes, including steroidogenesis and intracellular signaling cascades.

Antiandrogenic Mechanism of Action

This compound exerts its antiandrogenic effects by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. This prevents the receptor from undergoing the conformational changes necessary for its activation, dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on DNA. The ultimate result is the inhibition of androgen-dependent gene transcription.

Caption: Mechanism of this compound as an androgen receptor antagonist.

Effects on Steroidogenesis

This compound has been shown to disrupt ovarian steroidogenesis. Studies in porcine ovarian follicles have demonstrated that this compound can stimulate both progesterone and estradiol secretion. This effect is, at least in part, mediated by the stimulation of aromatase activity, the enzyme responsible for converting androgens to estrogens.

Induction of the PKCα-p38-C/EBPβ Signaling Pathway

In human promyelocytic HL-60 cells, this compound has been found to induce morphological changes consistent with cell differentiation. This process is mediated by the activation of a specific signaling cascade involving Protein Kinase C alpha (PKCα), p38 mitogen-activated protein kinase (p38 MAPK), and CCAAT/enhancer-binding protein beta (C/EBPβ). This compound exposure leads to an increase in intracellular calcium, which, along with oxidative stress, activates PKCα. Activated PKCα then phosphorylates and activates p38 MAPK, which in turn increases the nuclear levels of the transcription factor C/EBPβ, a key regulator of myeloid differentiation.

Caption: this compound-induced PKCα-p38-C/EBPβ signaling pathway in HL-60 cells.

Quantitative Toxicological Data

The following tables summarize key quantitative data regarding the toxicity and endocrine-disrupting activity of this compound.

Table 1: Acute Toxicity of this compound

| Species | Route of Exposure | LD50 Value | Reference |

| Rat (male) | Oral | 880 mg/kg | |

| Rat (female) | Oral | 1,240 mg/kg |

Table 2: In Vitro Antiandrogenic Activity of this compound

| Assay System | Endpoint | Value | Reference |

| Rat Androgen Receptor | IC50 (inhibition of [3H]R1881 binding) | 5 µM | |

| Rat Androgen Receptor | Ki (binding affinity) | 3.5 µM | |

| Androgen-induced transcriptional activation | Inhibition | 0.2 µM |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide. For complete, detailed protocols, it is recommended to consult the original publications.

Androgen Receptor Competitive Binding Assay

Objective: To determine the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

General Protocol Outline (based on Kelce et al., 1995 and standardized protocols):

-

Preparation of Cytosol: Ventral prostates from adult male rats are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at high speed to obtain a cytosolic fraction containing the androgen receptors.

-

Binding Reaction: Aliquots of the cytosol are incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]R1881) and increasing concentrations of this compound or a reference competitor (e.g., unlabeled R1881).

-

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant) can be calculated.

Androgen-Dependent Transcriptional Activation Assay

Objective: To assess the ability of this compound to inhibit androgen-induced gene expression.

General Protocol Outline (based on Kelce et al., 1995):

-

Cell Culture and Transfection: A suitable cell line (e.g., CV-1 or HepG2) is transiently co-transfected with an expression vector for the androgen receptor and a reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase).

-

Treatment: The transfected cells are treated with an androgen (e.g., DHT) in the presence or absence of various concentrations of this compound.

-

Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter gene product is measured using a luminometer or other appropriate instrument.

-

Data Analysis: The results are expressed as the percentage of maximal androgen-induced reporter gene activity, and the concentration-dependent inhibitory effect of this compound is determined.

Steroidogenesis Assay in Porcine Ovarian Follicles

Objective: To evaluate the effect of this compound on the production of steroid hormones by ovarian cells.

General Protocol Outline (based on Wójtowicz et al., 2007):

-

Cell Culture: Granulosa and theca cells are isolated from prepubertal porcine ovarian follicles and co-cultured.

-

Treatment: The cell co-cultures are exposed to various concentrations of this compound for a defined period (e.g., 24 hours).

-

Hormone Measurement: The culture medium is collected, and the concentrations of steroid hormones such as progesterone and estradiol are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Aromatase Activity Assay: To assess the direct effect on aromatase, cells can be incubated with a testosterone substrate in the presence of this compound, and the production of estradiol is measured.

-

Data Analysis: The hormone concentrations in the treated groups are compared to those in the control group to determine the effect of this compound on steroidogenesis.

Analysis of this compound Effects on HL-60 Cell Differentiation and Signaling

Objective: To investigate the impact of this compound on the morphology and intracellular signaling pathways of human promyelocytic HL-60 cells.

General Protocol Outline (based on Perez-Maldonado et al., 2006):

-

Cell Culture and Treatment: HL-60 cells are cultured in appropriate media and treated with various concentrations of this compound (e.g., 0.019, 0.19, or 1.9 µg/mL) for different time points.

-

Morphological Analysis: Changes in cell morphology, such as nuclear shape and the nuclear-to-cytoplasmic ratio, are assessed by staining cytospin preparations with Wright-Giemsa stain and observing under a light microscope.

-

Western Blot Analysis: To investigate signaling pathways, whole-cell lysates or nuclear extracts are prepared from treated and control cells. The levels of total and phosphorylated proteins of interest (e.g., PKCα, p38 MAPK) and nuclear proteins (e.g., C/EBPβ) are determined by Western blotting using specific antibodies.

-

Intracellular Calcium Measurement: Changes in intracellular calcium concentrations can be monitored using fluorescent calcium indicators (e.g., Fura-2 AM) and a fluorometer or fluorescence microscope.

-

Data Analysis: The quantitative data from Western blots and calcium measurements are analyzed to determine the concentration- and time-dependent effects of this compound on the signaling pathway components.

Conclusion and Future Research Directions

This compound, the persistent metabolite of DDT, poses a significant environmental and health concern due to its widespread presence and potent endocrine-disrupting activities. Its primary mechanism of action as an androgen receptor antagonist is well-established and has been linked to adverse effects on male reproductive health. Furthermore, emerging research indicates that this compound can modulate other critical cellular pathways, including steroidogenesis and intracellular signaling cascades, highlighting the multifaceted nature of its toxicity.

For researchers and professionals in drug development, a thorough understanding of the mechanisms of this compound toxicity is crucial for assessing the risks associated with exposure and for developing strategies to mitigate its effects. The experimental protocols outlined in this guide provide a foundation for further investigation into the complex interactions of this compound with biological systems.

Future research should focus on several key areas:

-

Elucidation of Dose-Response Relationships at Environmentally Relevant Concentrations: Many in vitro studies use concentrations of this compound that are higher than those typically found in the general population. Further research is needed to understand the effects of low-dose, chronic exposure.

-

Investigation of Non-Genomic Signaling Pathways: While the genomic actions of this compound through nuclear receptors are well-studied, its potential to activate rapid, non-genomic signaling pathways warrants further investigation.

-

Development of High-Throughput Screening Assays: The development of robust and validated high-throughput screening assays is essential for identifying other environmental chemicals with similar endocrine-disrupting properties.

-

Translational Studies: Bridging the gap between in vitro findings and in vivo effects in animal models and human populations is critical for a comprehensive risk assessment of this compound.

By continuing to unravel the molecular toxicology of this compound, the scientific community can better inform public health policies and contribute to the development of safer chemicals and therapeutic interventions.

References

Unraveling the Environmental Significance of DDE Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyldichloroethylene (DDE) is a persistent metabolite of the notorious organochlorine pesticide, dichlorodiphenyltrichloroethane (DDT). Due to the widespread historical use of DDT and its resistance to degradation, DDE isomers are ubiquitous environmental contaminants, posing significant risks to ecosystems and human health. This technical guide provides an in-depth analysis of the primary isomers of DDE, their environmental fate, toxicological profiles, and the analytical methodologies used for their detection. The focus is on providing researchers, scientists, and drug development professionals with the critical information necessary to understand the implications of DDE exposure and to inform further research and risk assessment.

The two most significant isomers of DDE are p,p'-DDE and o,p'-DDE, which arise from the degradation of the corresponding DDT isomers.[1] Technical-grade DDT was a mixture, with p,p'-DDT being the major active component (around 77%) and o,p'-DDT present as a significant impurity (about 15%).[1] Consequently, this compound is the most abundant and frequently detected DDE isomer in the environment.

Environmental Fate and Transport

The environmental persistence of DDE isomers is a key factor in their global distribution and long-term impact. These lipophilic compounds are resistant to biodegradation and have long half-lives in various environmental compartments.

Table 1: Environmental Persistence of DDE Isomers

| Isomer | Matrix | Half-Life | Reference |

| This compound | Soil (Temperate) | 2 - 15 years | [2] |

| This compound | Human Body | Up to 10 years | [1] |

| o,p'-DDE | Not specified | Shorter than this compound | Inferred from lower detection frequencies |

DDE isomers strongly adsorb to soil and sediment particles, which act as long-term reservoirs.[3] From these reservoirs, they can be slowly released into the water column and the atmosphere, leading to long-range transport and deposition in remote areas, including the Arctic. Their high lipophilicity also drives their bioaccumulation in fatty tissues of organisms and biomagnification through the food chain, reaching the highest concentrations in apex predators, including humans.

Table 2: Bioaccumulation and Bioconcentration of DDE

| Parameter | Organism | Value | Reference |

| Bioconcentration Factor (BCF) | Rainbow Trout | 12,000 | |

| Biomagnification (Plankton to Fish) | Lake Michigan Ecosystem | 28.7 times |

Toxicological Significance and Endocrine Disruption

The isomers of DDE are of significant toxicological concern, primarily due to their ability to act as endocrine-disrupting chemicals (EDCs). They interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones, particularly sex steroids.

Anti-Androgenic Effects of this compound

The most well-documented endocrine-disrupting effect of this compound is its potent anti-androgenic activity. It acts as a competitive antagonist of the androgen receptor (AR), inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT). This disruption of androgen signaling can have profound effects on the development and function of the male reproductive system.

Estrogenic Effects of o,p'-DDE

In contrast to this compound, the o,p'-DDE isomer exhibits estrogenic activity, meaning it can mimic the effects of estrogen. It achieves this by binding to the estrogen receptor (ER), primarily ERα, and activating downstream signaling pathways that are normally regulated by estradiol. Although its estrogenic potency is weaker than that of endogenous estrogens, its persistence and bioaccumulation can lead to significant endocrine disruption.

Table 3: Comparative Toxicity of DDE Isomers

| Isomer | Endpoint | Species | Value | Reference |

| This compound | Acute Oral LD50 | Rat | 880 - 1,240 mg/kg | |

| o,p'-DDE | Acute Oral LD50 | Mouse | 810 - 880 mg/kg | |

| This compound | Androgen Receptor Antagonism (IC50) | Human | ~1 µM | |

| o,p'-DDE | Estrogen Receptor Binding (IC50) | Rainbow Trout | 3.2 µM |

Experimental Protocols

Accurate quantification of DDE isomers in various environmental and biological matrices is crucial for exposure assessment and toxicological studies. The following sections outline established methodologies for the extraction, cleanup, and analysis of DDE isomers.

Sample Extraction

The choice of extraction method depends on the sample matrix.

1. Soxhlet Extraction (for solid samples like soil and sediment) - Based on US EPA Method 3540C

-

Objective: To extract nonvolatile and semivolatile organic compounds from solid matrices.

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, extraction thimble, condenser.

-

Procedure:

-

A 10-30 g sample of the solid material is mixed with anhydrous sodium sulfate to remove moisture.

-

The mixture is placed in a porous extraction thimble.

-

The thimble is placed in the Soxhlet extractor.

-

A suitable solvent (e.g., a mixture of hexane and acetone) is added to the round-bottom flask.

-

The solvent is heated to its boiling point. The vapor travels up to the condenser, where it liquefies and drips back into the thimble, immersing the sample.

-

Once the solvent level in the thimble reaches the top of the siphon tube, the solvent and extracted analytes are siphoned back into the round-bottom flask.

-

This cycle is repeated for 16-24 hours.

-

After extraction, the solvent is concentrated using a Kuderna-Danish concentrator.

-

2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method (for soil, sediment, and biological tissues)

-

Objective: A streamlined method for the extraction and cleanup of pesticide residues.

-